"Methyl-2-methyl-5-carboxybenzoic acid" solubility in organic solvents
"Methyl-2-methyl-5-carboxybenzoic acid" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Dimethylterephthalic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the realms of pharmaceutical development, materials science, and synthetic chemistry, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that governs a multitude of critical parameters, from bioavailability in drug formulations to reaction kinetics and purification strategies in chemical synthesis. This guide provides a comprehensive overview of the solubility of 2,5-Dimethylterephthalic Acid, also known by its IUPAC name, Methyl-2-methyl-5-carboxybenzoic acid.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing the solubility of this dicarboxylic acid. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility in various organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Profile of 2,5-Dimethylterephthalic Acid
A compound's solubility is intrinsically linked to its molecular structure and associated physicochemical properties. 2,5-Dimethylterephthalic acid is an aromatic dicarboxylic acid, a derivative of terephthalic acid with two methyl groups substituted on the benzene ring.
Table 1: Key Physicochemical Properties of 2,5-Dimethylterephthalic Acid
| Property | Value | Source |
| Molecular Formula | C10H10O4 | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | >260°C (decomposes) | [2] |
| XLogP3 | 1.7 | [1] |
| Appearance | Colorless, crystalline solid | [3] |
| CAS Number | 6051-66-7 | [2] |
The presence of two polar carboxylic acid groups suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the nonpolar aromatic ring and the two methyl groups contribute to its hydrophobic character, potentially enhancing solubility in less polar organic solvents compared to its parent compound, terephthalic acid. The high melting point is indicative of strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Considerations for Solubility in Organic Solvents
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. The solubility of 2,5-Dimethylterephthalic acid will, therefore, be a balance between its polar and nonpolar characteristics.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carboxylic acid groups of 2,5-Dimethylterephthalic acid can interact with these solvents, the overall solubility may be limited due to the hydrophobic benzene ring and methyl groups. The parent compound, terephthalic acid, exhibits very low solubility in alcohols.[3][4]
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Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are highly polar and can act as hydrogen bond acceptors. They are generally excellent solvents for carboxylic acids. Terephthalic acid shows its highest solubility in DMSO and DMF.[3][5][6] It is anticipated that 2,5-Dimethylterephthalic acid will also exhibit significant solubility in these solvents.
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Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid groups, it is expected that 2,5-Dimethylterephthalic acid will have very low solubility in nonpolar solvents.
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Solvents of Intermediate Polarity (e.g., Chloroform, Dioxane): The solubility in these solvents will depend on the delicate balance between the polar and nonpolar contributions of the molecule. The dimethyl ester of the related terephthalic acid shows some solubility in chloroform and dioxane.[4][7]
Experimental Determination of Solubility
Where pre-existing data is unavailable, empirical determination is essential. The following protocols provide a systematic approach to characterizing the solubility of 2,5-Dimethylterephthalic acid.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently classify the compound's acidic/basic nature and general solubility profile.[8][9][10]
Protocol:
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Water Solubility: Add approximately 25 mg of 2,5-Dimethylterephthalic acid to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe for dissolution. Test the pH of the solution with litmus paper.
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Aqueous Base Solubility: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% sodium bicarbonate (NaHCO3) solution. Effervescence may be observed as the carboxylic acid reacts to form the sodium salt and carbon dioxide. If soluble, this indicates a relatively strong acid.[8] Subsequently, test its solubility in 0.75 mL of 5% sodium hydroxide (NaOH) solution. Carboxylic acids are expected to dissolve in both.
-
Aqueous Acid Solubility: Add 0.75 mL of 5% hydrochloric acid (HCl) to 25 mg of the compound. As an acid itself, no significant increase in solubility is expected.
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Organic Solvent Screening: In separate test tubes, assess the solubility of 25 mg of the compound in 0.75 mL of various organic solvents, such as methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, and hexane. Shake vigorously and observe.
Quantitative Solubility Determination: The Equilibrium Solubility Method
For precise applications, quantitative measurement is necessary. The equilibrium solubility method is a robust technique for this purpose.[11]
Protocol:
-
Sample Preparation: Add an excess amount of 2,5-Dimethylterephthalic acid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[11]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Concluding Remarks
While specific, quantitative solubility data for 2,5-Dimethylterephthalic acid in a broad range of organic solvents is not extensively published, its molecular structure provides a strong basis for informed predictions. Its amphiphilic nature, with both polar carboxylic acid groups and a nonpolar substituted aromatic ring, suggests a nuanced solubility profile. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with limited solubility in nonpolar solvents and potentially moderate solubility in polar protic solvents.
The experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of experiments, the development of effective drug delivery systems, and the optimization of chemical processes involving 2,5-Dimethylterephthalic acid.
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